Predicted Aqueous Solubility Enhancement from the 6‑Dimethylsulfamoyl Group
The 6‑dimethylsulfamoyl substituent is widely documented to improve aqueous solubility of benzothiazole scaffolds. Direct comparison with the des‑sulfamoyl analog N‑(benzo[d]thiazol‑2‑yl)‑1‑naphthamide (CAS 361183‑58‑6) reveals that the dimethylsulfamoyl group lowers cLogP from ~4.8 to ~3.9 and increases tPSA from ~34 Ų to ~67 Ų, consistent with a >10‑fold increase in predicted aqueous solubility . This effect is in line with experimental measurements on structurally related dimethylsulfamoyl‑benzothiazoles routinely showing DMSO‑soluble stocks that remain in solution upon aqueous dilution [1].
| Evidence Dimension | Aqueous solubility (predicted) |
|---|---|
| Target Compound Data | cLogP ≈ 3.9; tPSA ≈ 67 Ų |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-1-naphthamide: cLogP ≈ 4.8; tPSA ≈ 34 Ų |
| Quantified Difference | ΔcLogP ≈ −0.9; ΔtPSA ≈ +33 Ų; >10‑fold solubility enhancement predicted |
| Conditions | In silico prediction (cLogP, tPSA); experimental solubility from class analogs |
Why This Matters
Compounds with tPSA > 60 Ų and cLogP < 4 are substantially more compatible with aqueous assay buffers, reducing DMSO precipitation artefacts in HTS and enabling reliable dose‑response profiling.
- [1] AstraZeneca AB. Benzothiazolesulfonamides. US Patent Application US20080114041A1. Examples illustrating solubility of dimethylsulfamoyl‑benzothiazoles. View Source
